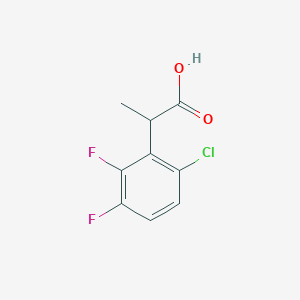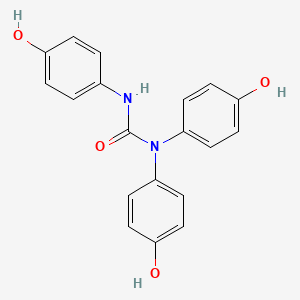
1,1,3-Tris(4-hydroxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Tris(4-hydroxyphenyl)urea is an organic compound characterized by the presence of three hydroxyphenyl groups attached to a central urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Tris(4-hydroxyphenyl)urea typically involves the reaction of 4-hydroxybenzaldehyde with urea under specific conditions. One common method includes the use of a catalyst such as zinc chloride to facilitate the reaction. The reaction is carried out in a solvent like dichloroethane, and the mixture is stirred at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is typically purified through recrystallization or other separation techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Tris(4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds
Aplicaciones Científicas De Investigación
1,1,3-Tris(4-hydroxyphenyl)urea has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers with enhanced mechanical properties.
Materials Science: Employed in the development of advanced materials with self-healing and shape-memory properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable materials.
Industry: Utilized in the production of high-performance coatings and adhesives
Mecanismo De Acción
The mechanism of action of 1,1,3-Tris(4-hydroxyphenyl)urea involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with other molecules, facilitating self-assembly and the formation of complex structures. The urea moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s unique properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Tris(4-hydroxyphenyl)ethane
- 1,3,5-Tris(4-hydroxyphenyl)benzene
- Bisphenol-A
Uniqueness
1,1,3-Tris(4-hydroxyphenyl)urea is unique due to the presence of three hydroxyphenyl groups attached to a central urea moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced hydrogen bonding capabilities and potential for self-assembly, making it valuable in the development of advanced materials .
Propiedades
Fórmula molecular |
C19H16N2O4 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
1,1,3-tris(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C19H16N2O4/c22-16-7-1-13(2-8-16)20-19(25)21(14-3-9-17(23)10-4-14)15-5-11-18(24)12-6-15/h1-12,22-24H,(H,20,25) |
Clave InChI |
YWLIUFWZGFXVOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



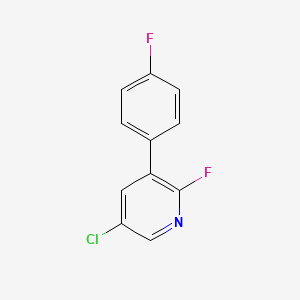

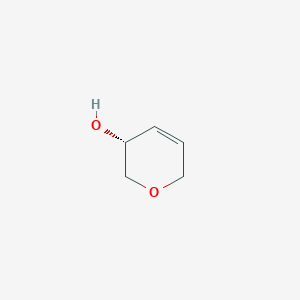
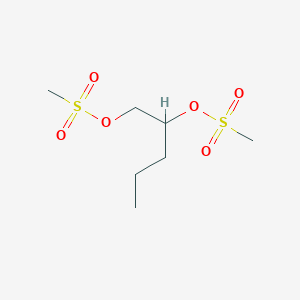
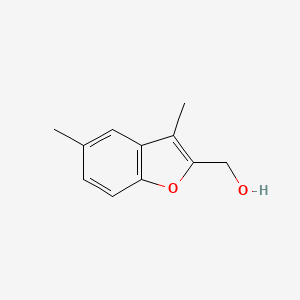

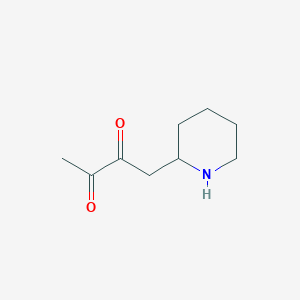

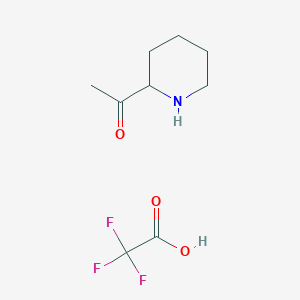
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13061341.png)
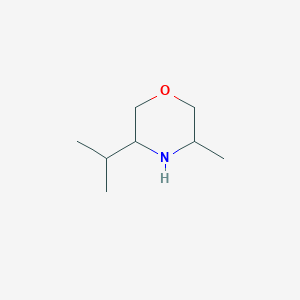
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13061349.png)
